molecular formula C9H15Cl3N6 B15317287 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride

Cat. No.: B15317287
M. Wt: 313.6 g/mol
InChI Key: YYGXYIAWKUMVAZ-UHFFFAOYSA-N
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Description

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazolo-pyrazine core, which is a fused heterocyclic system, and a pyrazole ring. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrazine coreThe final step involves the addition of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anti-tumor activity and kinase inhibition properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride
  • 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Uniqueness

Compared to similar compounds, 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride exhibits unique properties such as higher stability and specific biological activity. Its ability to inhibit c-Met kinase at nanomolar concentrations makes it a promising candidate for anti-cancer research .

Properties

Molecular Formula

C9H15Cl3N6

Molecular Weight

313.6 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride

InChI

InChI=1S/C9H12N6.3ClH/c1-14-6-7(4-11-14)9-13-12-8-5-10-2-3-15(8)9;;;/h4,6,10H,2-3,5H2,1H3;3*1H

InChI Key

YYGXYIAWKUMVAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3N2CCNC3.Cl.Cl.Cl

Origin of Product

United States

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